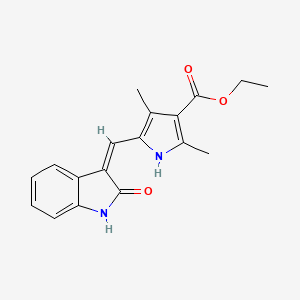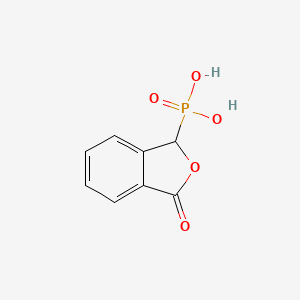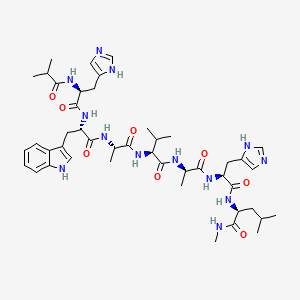
VEGF Receptor 2 Kinase Inhibitor I
説明
VEGF Receptor 2 Kinase Inhibitor I is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality VEGF Receptor 2 Kinase Inhibitor I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VEGF Receptor 2 Kinase Inhibitor I including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Physiological and Pathological Angiogenesis : VEGF (Vascular Endothelial Growth Factor) is essential for physiological angiogenesis during embryogenesis, skeletal growth, and reproductive functions. It's also implicated in pathological angiogenesis associated with tumors and intraocular neovascular disorders. VEGF's effects are mediated by receptors like VEGFR-2, making inhibitors targeting these receptors important in clinical settings for several malignancies and conditions like age-related macular degeneration (Ferrara, Gerber, & Lecouter, 2003).
Cancer Therapy Applications : Inhibiting VEGF and its receptors, particularly VEGFR-2, has shown efficacy in blocking the growth of various tumor cell lines. Drugs like bevacizumab (Avastin), a humanized anti-VEGF monoclonal antibody, have been approved for treating metastatic colorectal cancer in combination with chemotherapy. This highlights the utility of VEGF inhibitors in oncology (Ferrara, Hillan, & Novotny, 2005).
Mechanisms and Signaling Pathways : VEGFR-2 utilizes unique signaling systems for DNA synthesis in vascular endothelial cells, such as the phospholipase Cγ-protein kinaseC-Raf-MAP kinase pathway. Understanding these pathways is crucial for developing effective inhibitors (Shibuya, 2003).
Drug Development and Strategies : The development of small molecule inhibitors targeting VEGFR-2's autophosphorylation, a key step in angiogenesis, has been a significant focus. Insights into the receptor's catalytic cleft and conformational changes have led to the creation of type I and type II inhibitors, which have different binding modes, inhibition mechanisms, and activities (Huang et al., 2012).
Characterization of Specific Inhibitors : Specific VEGFR-2 inhibitors, like CP-547,632 and SKLB1002, have been characterized and shown to effectively inhibit angiogenesis, tumor growth, and metastases. These inhibitors have opened avenues for treating human malignancies with oral bioavailability and have shown promising results in clinical investigations (Beebe et al., 2003) (Zhang et al., 2011).
特性
IUPAC Name |
ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUJUSJUVIXDQC-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VEGF Receptor 2 Kinase Inhibitor I | |
CAS RN |
15966-93-5 | |
| Record name | Vegfr 2 kinase inhibitor I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VEGFR 2 Kinase inhibitor I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VEGFR 2 KINASE INHIBITOR I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)nicotinonitrile](/img/structure/B8054697.png)






![(1S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B8054737.png)
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B8054741.png)

![[(1S,2R,3R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B8054753.png)
![2-Phenyl-6-[2-(2-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-YL)propan-2-YL]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B8054757.png)
![disodium;2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetate](/img/structure/B8054784.png)
